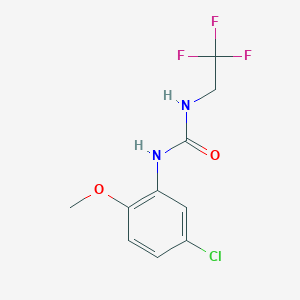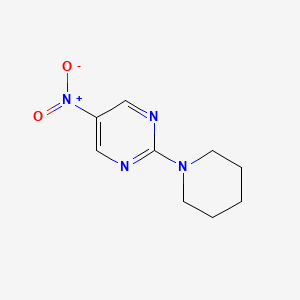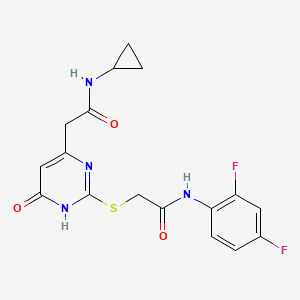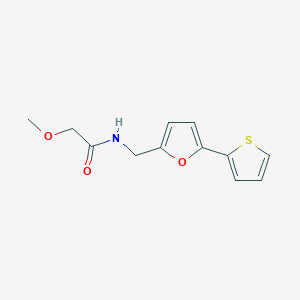
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A771726, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective immunosuppressive drugs and has been shown to have promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
作用機序
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea selectively inhibits the activation and proliferation of T cells by blocking the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. T cells require pyrimidine nucleotides for their proliferation and activation, and the inhibition of DHODH by 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea leads to a reduction in pyrimidine nucleotide synthesis and subsequently, T cell proliferation and activation.
Biochemical and Physiological Effects
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have potent immunosuppressive effects and can selectively inhibit the activation and proliferation of T cells. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a good safety profile and is well-tolerated in clinical trials.
実験室実験の利点と制限
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has several advantages as a research tool. It is a potent and selective inhibitor of DHODH and can be used to study the role of DHODH in T cell proliferation and activation. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has also been shown to have anti-inflammatory properties and can be used to study the mechanisms of inflammation and the role of pro-inflammatory cytokines in disease pathogenesis.
One limitation of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is its selectivity for DHODH. While this selectivity is advantageous for studying the role of DHODH in T cell proliferation and activation, it may limit its use in studying other pathways that are involved in disease pathogenesis. Additionally, 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a narrow therapeutic window, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the study of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea. One area of research is the development of more potent and selective DHODH inhibitors that can be used to study the role of DHODH in disease pathogenesis. Another area of research is the identification of biomarkers that can be used to predict the response to 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in patients with autoimmune diseases. Additionally, the use of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in combination with other immunosuppressive drugs may be explored to enhance its therapeutic efficacy.
合成法
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea involves a multistep process that includes the reaction of 5-chloro-2-methoxyaniline with trifluoroacetic anhydride and triethylamine to form the intermediate 1-(5-chloro-2-methoxyphenyl)-3-trifluoroacetylurea. This intermediate is then reacted with ethyl chloroformate to yield the final product, 1-(5-chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea.
科学的研究の応用
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases. It has been shown to selectively inhibit the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. 1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-18-8-3-2-6(11)4-7(8)16-9(17)15-5-10(12,13)14/h2-4H,5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQAJJYTSKALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2,2,2-trifluoroethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2542219.png)

![8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)
![4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2542225.png)



![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)
![N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2542236.png)
![1,3-bis[(2H-1,3-benzodioxol-5-yl)methyl]urea](/img/structure/B2542237.png)
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
